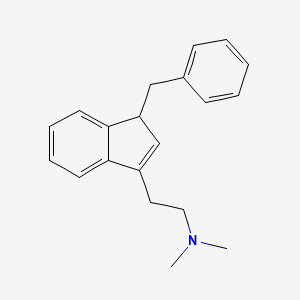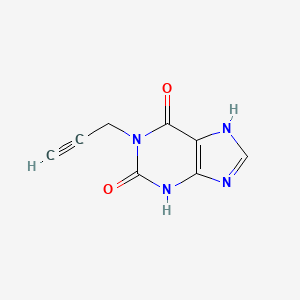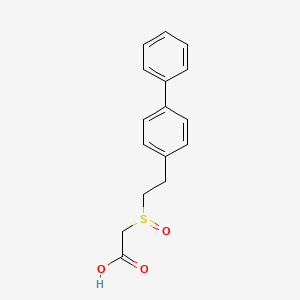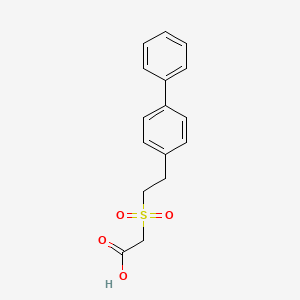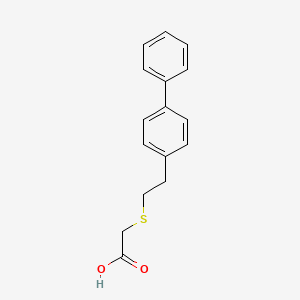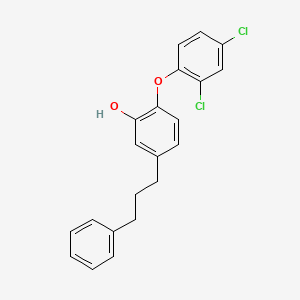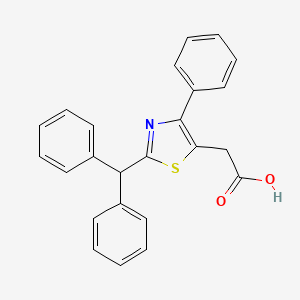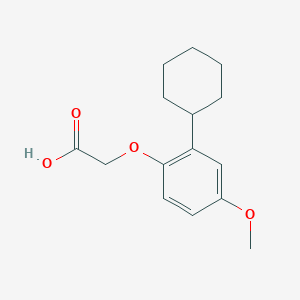![molecular formula C21H16O3 B10840613 2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)
2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that belongs to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one typically involves the condensation of 2-methoxybenzyl chloride with 3H-benzo[f]chromen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxybenzyl)-3H-benzo[f]chromen-3-one.
Reduction: Formation of dihydro-2-(2-methoxybenzyl)-3H-benzo[f]chromen-3-one.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The methoxy group plays a crucial role in enhancing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzyl)-3H-benzo[f]chromen-3-one
- 2-(2-Hydroxybenzyl)-3H-benzo[f]chromen-3-one
- 2-(2-Methoxyphenyl)-3H-benzo[f]chromen-3-one
Uniqueness
2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced solubility, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16O3 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C21H16O3/c1-23-19-9-5-3-7-15(19)12-16-13-18-17-8-4-2-6-14(17)10-11-20(18)24-21(16)22/h2-11,13H,12H2,1H3 |
InChI Key |
VCXYTPBLXWPGOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


